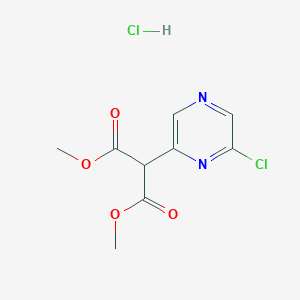

Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride

Description

Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride is a specialized malonate ester derivative featuring a 6-chloropyrazine substituent. This compound is structurally characterized by a central malonate core esterified with methyl groups and a chlorinated pyrazine ring at the 2-position, with a hydrochloride counterion enhancing its solubility in polar solvents. It serves as a critical intermediate in organic synthesis, particularly in palladium-catalyzed asymmetric allylation reactions and the preparation of heterocyclic compounds. Its chloropyrazine moiety introduces electron-withdrawing effects, which can modulate reactivity in nucleophilic substitutions or cross-coupling reactions .

Properties

Molecular Formula |

C9H10Cl2N2O4 |

|---|---|

Molecular Weight |

281.09 g/mol |

IUPAC Name |

dimethyl 2-(6-chloropyrazin-2-yl)propanedioate;hydrochloride |

InChI |

InChI=1S/C9H9ClN2O4.ClH/c1-15-8(13)7(9(14)16-2)5-3-11-4-6(10)12-5;/h3-4,7H,1-2H3;1H |

InChI Key |

OZNJXXGLCGWMHB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CN=CC(=N1)Cl)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Dimethyl 2-chloromalonate as a Key Intermediate

A critical intermediate in the preparation of dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride is dimethyl 2-chloromalonate. A robust and scalable method for synthesizing this intermediate involves the chlorination of dimethyl malonate using sulfuryl chloride.

- Starting material: Dimethyl malonate

- Reagent: Sulfuryl chloride (SO2Cl2)

- Conditions: Reaction performed in a nitrogen-purged glass reactor at 25 °C initially, followed by heating to 40-45 °C for 4-5 hours.

- Yield and Purity: Approximately 98% yield with 90.3% purity by gas chromatography (GC).

- The chlorination is carried out with 1.2 equivalents of sulfuryl chloride.

- Reaction temperature is carefully controlled to minimize side reactions and impurity formation.

- The main impurity is dimethyl 2,2-dichloromalonate, formed in small amounts.

- Purification is achieved by silica gel plug filtration rather than fractional distillation to avoid yield loss.

Table 1: Effect of Solvent on Reaction Progress and Impurity Formation

| Entry | Solvent | Dimethyl Malonate (%) | Dichloro Impurity (%) | Dimethyl 2-Chloromalonate (%) |

|---|---|---|---|---|

| 1 | Methylene chloride (10 mL/g) | 11.8 | 10.2 | 78.1 |

| 2 | Methylene chloride (5 mL/g) | 13.2 | 11.9 | 72.3 |

| 3 | Toluene | 14.7 | 6.2 | 67.4 |

| 4 | Acetonitrile | 13.2 | 8.7 | 76.2 |

Note: Area % by GC after >72 h reaction time.

This data indicates that solvent choice influences both conversion and impurity levels, with methylene chloride favoring higher product formation but also higher impurities.

Coupling with 6-Chloropyrazin-2-yl Moiety

The next step involves the introduction of the 6-chloropyrazin-2-yl group onto the malonate scaffold. This is typically achieved via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, or nucleophilic substitution depending on the precursor availability.

- The ester or acid form of the malonate is dissolved in degassed dioxane.

- Boronic acid or ester of the chloropyrazine derivative is added.

- Base (potassium phosphate) and phosphine ligands are used to facilitate palladium catalysis.

- The reaction is heated at 100 °C in a sealed pressure tube for approximately 16 hours.

- Workup involves extraction with ethyl acetate and washing with saturated sodium chloride solution.

- Purification is done by silica gel chromatography.

This method allows efficient formation of the carbon-carbon bond between the malonate and the chloropyrazinyl ring, yielding the desired dimethyl 2-(6-chloropyrazin-2-yl)malonate intermediate.

Formation of the Hydrochloride Salt

The final step to obtain this compound involves salt formation, typically by treatment with hydrochloric acid in an appropriate solvent system.

- The free base form of the compound is dissolved in a suitable solvent such as ethanol or ethyl acetate.

- Hydrochloric acid gas or a solution of HCl in an organic solvent is introduced.

- The salt precipitates out or is isolated by solvent evaporation.

- The hydrochloride salt form enhances compound stability and facilitates handling.

Analytical and Purification Techniques

- Gas Chromatography (GC): Used to monitor reaction progress and purity of intermediates, especially dimethyl 2-chloromalonate.

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR confirm structural integrity and substitution patterns.

- Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) provide molecular weight confirmation.

- Infrared Spectroscopy (IR): Confirms functional groups such as ester carbonyls and aromatic chlorides.

- Silica Gel Chromatography: Employed for purification of crude products and removal of impurities.

- Preparative High-Performance Liquid Chromatography (HPLC): Used in some cases for final purification, especially when high purity is required.

Summary Table of Preparation Steps

| Step No. | Description | Key Reagents/Conditions | Outcome/Yield/Purity |

|---|---|---|---|

| 1 | Chlorination of dimethyl malonate | Sulfuryl chloride, 25–45 °C, nitrogen atmosphere | Dimethyl 2-chloromalonate, 98% yield, ~90% purity (GC) |

| 2 | Purification of chloromalonate intermediate | Silica gel plug filtration | Purity improved to ≥95% (GC) |

| 3 | Coupling with 6-chloropyrazin-2-yl | Pd catalyst, phosphine ligand, K3PO4, dioxane, 100 °C, 16 h | Dimethyl 2-(6-chloropyrazin-2-yl)malonate intermediate |

| 4 | Hydrochloride salt formation | Treatment with HCl in ethanol or ethyl acetate | This compound salt |

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted pyrazine derivatives

Scientific Research Applications

Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural distinctions between dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride and analogous malonate derivatives:

Key Observations :

- The target compound’s chloropyrazine group introduces steric and electronic effects distinct from simpler malonates like dimethyl malonate, which lacks aromatic substituents .

- Compared to the diethyl derivative in , the hydrochloride salt of the target compound enhances aqueous solubility, whereas the nitrobenzoxazolone group in the diethyl analog may confer biological activity or photostability .

Physical Properties and Solubility

- Melting Points : The diethyl derivative in has a melting point of 111°C, attributed to hydrogen bonding from the hydroxyl group and crystal packing of the benzoxazolone ring. The target compound’s hydrochloride salt likely has a higher melting point (>150°C) due to ionic interactions.

- Solubility: Dimethyl malonate () is soluble in organic solvents like dichloromethane. The hydrochloride salt of the target compound improves solubility in polar solvents (e.g., water, methanol), whereas the diethyl derivative’ nitro group may reduce aqueous solubility .

Biological Activity

Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the available research findings, including its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chloropyrazine moiety, which is known to enhance biological activity. The compound can be represented as follows:

- Molecular Formula : C₉H₈ClN₃O₄

- Molecular Weight : 247.63 g/mol

Antimicrobial Activity

Research indicates that compounds with similar structures to dimethyl 2-(6-chloropyrazin-2-yl)malonate exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazine and related compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Dimethyl 2-(6-chloropyrazin-2-yl)malonate | S. aureus | 1.0 µg/mL |

| 4-Chlorocinnamanilides | M. tuberculosis | 0.5 µg/mL |

| Cinnamic Acid Derivatives | E. faecalis | 0.8 µg/mL |

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The compound has been tested against various cancer types, showing selective toxicity that spares normal cells.

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects on human cancer cell lines, this compound exhibited an IC50 value of approximately 15 µM against breast cancer cells (MCF-7), indicating moderate potency compared to standard chemotherapeutic agents .

The exact mechanism by which dimethyl 2-(6-chloropyrazin-2-yl)malonate exerts its biological effects is not fully elucidated; however, it is hypothesized that the compound may interfere with key metabolic pathways in pathogens and cancer cells. For instance, similar compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest favorable absorption characteristics with moderate lipophilicity, enhancing its bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.